7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative with a unique substitution pattern. Its core structure includes a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, functionalized at three critical positions:
- Position 7: A 3-((tert-butyldimethylsilyl)oxy)propyl chain, which introduces steric bulk and hydrophobicity due to the tert-butyldimethylsilyl (TBS) protecting group. This group may enhance metabolic stability by shielding reactive hydroxyl groups .
- Position 6: A 1-ethoxyvinyl substituent, which could modulate electronic properties and serve as a reactive handle for further derivatization.
- Position 5: A p-tolyl (4-methylphenyl) group, contributing aromatic π-π interactions in biological targets.
The compound (CAS: 821794-84-7) is primarily used in non-pharmaceutical research, likely as a synthetic intermediate or a probe for studying kinase or nucleotide-binding proteins, given the structural similarity of pyrrolo[2,3-d]pyrimidines to purines .
Properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2Si/c1-9-31-19(3)23-21(20-13-11-18(2)12-14-20)22-24(27)28-17-29-25(22)30(23)15-10-16-32-33(7,8)26(4,5)6/h11-14,17H,3,9-10,15-16H2,1-2,4-8H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQFMNKCKHQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C2=C(N=CN=C2N1CCCO[Si](C)(C)C(C)(C)C)N)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of various substituents through a series of reactions such as alkylation, silylation, and vinylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBDMS) group on the propyl chain serves as a hydroxyl-protecting group. Its removal typically requires acidic or fluoride-based conditions:
The TBDMS group’s steric bulk prevents π–π stacking interactions, as observed in structurally related compounds . Post-deprotection, the liberated hydroxyl group can undergo further functionalization (e.g., alkylation, acylation).
Ethoxyvinyl Group Reactivity
The 1-ethoxyvinyl moiety at position 6 is susceptible to hydrolysis and electrophilic additions:
The ethoxyvinyl group’s lability under acidic conditions suggests its role as a masked ketone precursor in prodrug strategies .
Aromatic Amine Reactivity
The 4-amine on the pyrrolo[2,3-d]pyrimidine core participates in typical amine reactions:
While the compound lacks halogens, introducing a bromide at the pyrrolopyrimidine core (via directed C–H activation) could enable cross-coupling reactions, as seen in related kinase inhibitors .
Heterocyclic Core Modifications
The pyrrolo[2,3-d]pyrimidine scaffold may undergo electrophilic substitution or metal-catalyzed functionalization:
| Reaction | Site | Conditions | Outcome |
|---|---|---|---|
| Nitration | C2 or C5 positions | HNO₃/H₂SO₄ | Nitro-substituted derivatives |
| Buchwald-Hartwig amination | C7 position | Pd catalyst, aryl halides | Aryl/alkylamine functionalization |
These modifications are extrapolated from synthetic routes for structurally analogous kinase inhibitors .
Thermal and Stability Considerations
-
Thermal cyclization : Heating in polar aprotic solvents (e.g., DMF, DMSO) may induce intramolecular cyclization between the propyl hydroxyl (post-TBDMS removal) and the amine, forming oxazolidine or related heterocycles.
-
Photostability : Conjugated systems (e.g., pyrrolopyrimidine core) are prone to photodegradation, necessitating storage in amber vials .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an anti-cancer agent due to its structural similarity to known kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cancer progression.
Case Study:
A study investigated the anti-cancer properties of related pyrrolo[2,3-d]pyrimidines, demonstrating their efficacy in inhibiting tumor growth in vitro and in vivo models. The compound's ability to modulate kinase activity could be explored further for therapeutic applications against specific cancer types.
Drug Development
Given its unique structural features, this compound may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its ethoxyvinyl and p-tolyl substituents may enhance binding affinity to target proteins.
Research Insight:
Recent investigations into similar compounds have shown that modifications on the pyrimidine core can significantly affect biological activity and selectivity towards different targets. This highlights the need for structure-activity relationship (SAR) studies.
Material Science
The incorporation of silyl groups in organic compounds can improve their thermal stability and mechanical properties, making them suitable for applications in advanced materials.
Example Application:
Research has demonstrated that organosilicon compounds can be used to enhance the performance of polymers in electronics and coatings, providing insights into how derivatives of this compound might be utilized in material formulations.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Application Area | Key Findings |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine derivative A | Structure A | Anti-cancer | Inhibits specific kinases with IC50 < 100 nM |
| Pyrrolo[2,3-d]pyrimidine derivative B | Structure B | Drug development | Shows promise in preclinical models |
| TBDMS-protected analog | TBDMS Analog | Material science | Enhances polymer stability under heat |
Mechanism of Action
The mechanism of action of 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Solubility :
- The TBS group in the target compound increases hydrophobicity, which may reduce aqueous solubility compared to morpholine-containing analogues like 2m .
- Ethoxyvinyl at position 6 is unique to the target compound; similar derivatives (e.g., 9k , 9f ) lack this group, suggesting distinct reactivity or binding modes .
Biological Activity Trends :
- Pyrrolo[2,3-d]pyrimidines with aromatic substituents at position 5 (e.g., p-tolyl, methoxyphenyl) show enhanced binding to ATP pockets in kinases, as seen in studies of related compounds .
- The pyrido[2,3-b]pyrazin-7-ylsulfanyl group in introduces a heterocyclic thioether, which may improve target engagement through sulfur-mediated interactions.
Research Implications
The structural uniqueness of the target compound positions it as a valuable tool for probing steric and electronic effects in drug design. Comparative studies with analogues highlight:
- Trade-offs in Drug-Likeness : While the TBS group improves metabolic stability, it may compromise bioavailability, necessitating formulation optimization.
- Unanswered Questions: No direct bioactivity data for the target compound exists in the provided evidence. Future work should evaluate its kinase inhibition profile relative to 2m or 9k, leveraging structural insights from .
Biological Activity
The compound 7-(3-((tert-Butyldimethylsilyl)oxy)propyl)-6-(1-ethoxyvinyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine belongs to the class of pyrrolo[2,3-d]pyrimidines, which have garnered attention for their diverse biological activities, particularly as potential therapeutic agents against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrrolo[2,3-d]pyrimidine core.
- Substituents including a tert-butyldimethylsilyl group and an ethoxyvinyl moiety.
This structural complexity is believed to contribute to its biological activity by enhancing binding affinity to target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolo[2,3-d]pyrimidines. For instance, compounds within this class have shown efficacy against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Research indicates that structural modifications can significantly enhance their antiviral properties. A notable finding is that 4,7-disubstituted derivatives exhibit promising activity against ZIKV, although the specific molecular targets remain to be elucidated .
Antimalarial Activity
The compound has also been investigated for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), key enzymes involved in malaria pathogenesis. In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 0.210 to 0.589 μM against PfCDPK4 and PfCDPK1. These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance selectivity and potency against malaria-related targets .
The biological activity of the compound is largely attributed to its ability to inhibit specific kinases involved in critical cellular processes. The binding interactions with PfCDPKs were modeled using molecular docking techniques, revealing favorable interactions with key amino acid residues in the ATP-binding site . This suggests a competitive inhibition mechanism that could disrupt kinase activity and subsequently impair parasite survival.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
